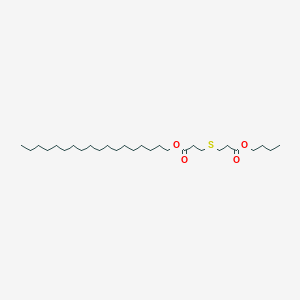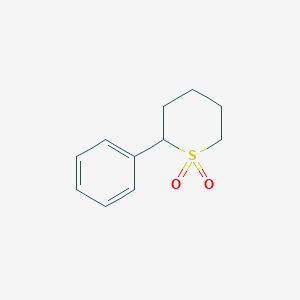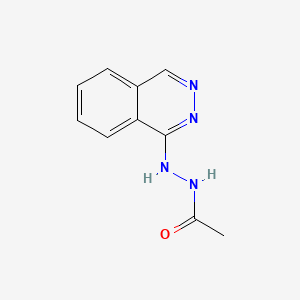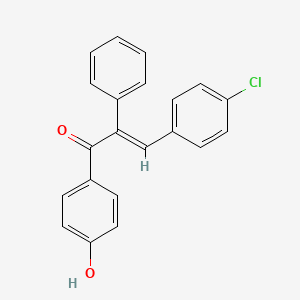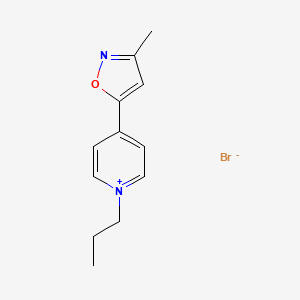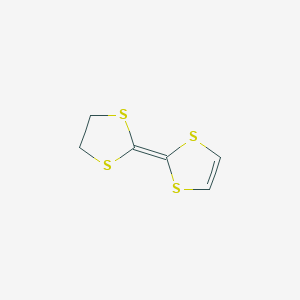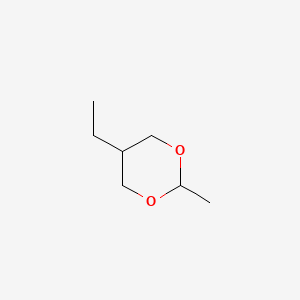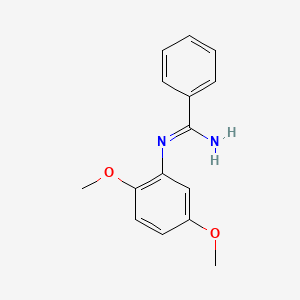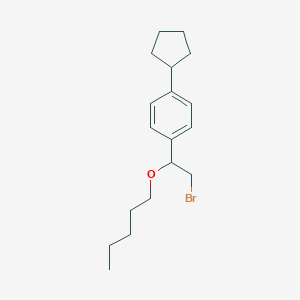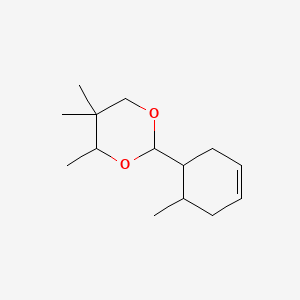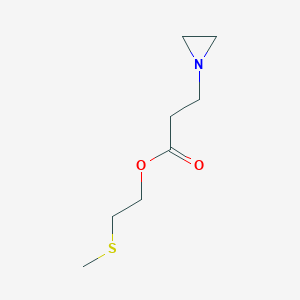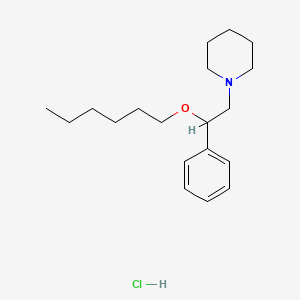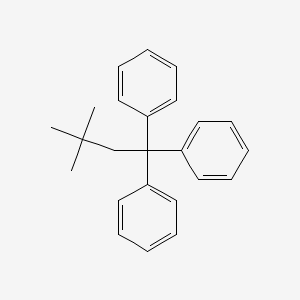
Benzene, 1,1',1''-(3,3-dimethylbutylidyne)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-: is an organic compound with the molecular formula C24H26 . This compound is characterized by a central 3,3-dimethylbutylidyne group bonded to three benzene rings. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylbutylidyne chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where substituents on the benzene rings can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated benzene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While not directly used as a drug, derivatives of this compound may have potential applications in medicinal chemistry. Researchers may explore its derivatives for pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- involves its interaction with molecular targets through its aromatic rings. The benzene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
- Benzene, 1,3-dimethyl-
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
Comparison:
- Benzene, 1,3-dimethyl- has two methyl groups attached to the benzene ring, making it less bulky compared to Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-.
- Benzene, 1,3-bis(1,1-dimethylethyl)- has two tert-butyl groups, which provide steric hindrance similar to the 3,3-dimethylbutylidyne group.
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- has a tert-butyl group and two methyl groups, offering a different steric and electronic environment.
Uniqueness: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is unique due to its three benzene rings connected by a central 3,3-dimethylbutylidyne group. This structure provides distinct steric and electronic properties, making it valuable in various chemical applications.
Properties
CAS No. |
24523-61-3 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3,3-dimethyl-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3 |
InChI Key |
PVTUEQUWPZQHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


